TG4-155

Beschreibung

Eigenschaften

IUPAC Name |

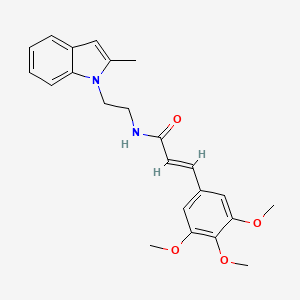

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUXHFZLMFETJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TG4-155: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG4-155 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP2. Emerging preclinical evidence highlights its potential as a therapeutic agent in oncology by disrupting key signaling pathways involved in tumorigenesis, inflammation, and immune suppression. This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor

This compound functions as a competitive antagonist of the EP2 receptor, a G protein-coupled receptor for PGE2.[1][2] By binding to the EP2 receptor, this compound blocks the downstream signaling cascade typically initiated by PGE2. This inhibition has been shown to impact cancer cell proliferation, invasion, and the inflammatory tumor microenvironment.[1]

The binding affinity and potency of this compound have been quantified in several studies. Schild regression analysis has demonstrated a competitive antagonism mode of action.[1]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| KB | 1.3 nM | PC3 (Prostate Cancer) | |

| KB | 2.4 nM | HEK293 (Human Embryonic Kidney) | |

| Ki | 15 nM | Human EP2 Receptors (Radioligand Binding Assay) | |

| Selectivity | >4,730-fold over EP4 receptor | HEK-EP4 Cells | |

| CC50 | 190 µM | C6G (Glioma) |

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the PGE2-EP2-cAMP-PKA axis. In cancer, aberrant activation of this pathway by elevated PGE2 levels in the tumor microenvironment can promote cell survival, proliferation, and invasion.

PGE2-EP2 Signaling Pathway

Caption: The PGE2-EP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Schild Regression Analysis for Competitive Antagonism

This protocol is used to determine the equilibrium dissociation constant (KB) of a competitive antagonist.

Workflow Diagram

Caption: Workflow for determining the KB of this compound using Schild analysis.

Methodology:

-

Cell Seeding: Plate cells (e.g., PC3 or HEK cells expressing the EP2 receptor) in a suitable multi-well plate and culture overnight.

-

Antagonist Pre-incubation: Wash the cells with a serum-free medium and then pre-incubate with various concentrations of this compound or vehicle for 5-10 minutes.

-

Agonist Stimulation: Add increasing concentrations of an EP2 agonist, such as butaprost, to the wells and incubate for a specified time (e.g., 40 minutes) to induce cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay).

-

Data Analysis:

-

Generate dose-response curves for the agonist in the presence of different concentrations of this compound.

-

Calculate the dose ratio (DR), which is the ratio of the agonist concentration required to produce a half-maximal response in the presence of the antagonist to that in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, from which the KB can be calculated (KB = 10-pA2). A slope of 1.0 is indicative of competitive antagonism.

-

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., C6G glioma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

-

Viability Assessment: Use a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value (the concentration at which cell viability is reduced by 50%).

-

Cancer Cell Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Use a multi-well plate with inserts containing a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing either this compound or vehicle.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Quantification:

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several microscopic fields.

-

-

Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control group.

Conclusion

This compound is a well-characterized competitive antagonist of the EP2 receptor with a clear mechanism of action in blocking PGE2-mediated signaling. Its ability to inhibit key cancer-associated processes such as proliferation and invasion in preclinical models underscores its potential as a novel therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this compound and other EP2 antagonists in the context of cancer drug development. Further research is warranted to explore its efficacy in various tumor types and its potential for combination therapies.

References

TG4-155: A Technical Guide to a Selective EP2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] As a G-protein coupled receptor, EP2 is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][4] The development of selective EP2 antagonists like this compound provides a valuable tool for elucidating the role of this receptor in disease and offers a potential therapeutic avenue for intervention. This technical guide provides a comprehensive overview of the core functions of this compound, including its binding characteristics, in vitro and in vivo activity, and the experimental protocols used for its characterization.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the human EP2 receptor. This means that it binds to the receptor at the same site as the endogenous ligand, PGE2, but does not activate it. By occupying the binding site, this compound prevents PGE2 from binding and initiating downstream signaling cascades. The primary signaling pathway of the EP2 receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This compound effectively blocks this PGE2-induced cAMP accumulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and in vitro and in vivo efficacy.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Species | Receptor | Value | Method | Reference |

| Ki | Human | EP2 | 9.9 nM | Radioligand Binding Assay | |

| Schild KB | Human | EP2 | 2.4 nM | Schild Regression Analysis | |

| Schild KB | Human | DP1 | 34.5 nM | Schild Regression Analysis | |

| Schild KB | Human | EP1 | >5,500 nM | Schild Regression Analysis | |

| Schild KB | Human | EP3 | >10,000 nM | Schild Regression Analysis | |

| Schild KB | Human | EP4 | 11,400 nM | Schild Regression Analysis | |

| Schild KB | Human | IP | >4,750 nM | Schild Regression Analysis | |

| Selectivity (EP2 vs DP1) | Human | - | ~14-fold | Schild Regression Analysis | |

| Selectivity (EP2 vs EP1, EP3, EP4, IP) | Human | - | 550-4750-fold | Schild Regression Analysis | |

| IC50 | Human | 5-HT2B | 2.6 µM | Functional Assay | |

| IC50 | Human | hERG | 12 µM | Functional Assay |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Effect | Concentration | Reference |

| PGE2-induced cAMP accumulation | C6G-EP2 | Inhibition | 1 µM (1,120-fold shift in PGE2 EC50) | |

| PGE2-induced cell proliferation | PC3 | Significant suppression | 0.01-1 µM | |

| Butaprost-induced cell proliferation | PC3 | Attenuation | Not specified | |

| Butaprost-induced cell invasion | PC3 | Blockade | Not specified |

Table 3: In Vivo Data for this compound in Mice

| Parameter | Animal Model | Value | Dosing | Reference |

| Bioavailability | C57BL/6 mice | 61% | 3 mg/kg, i.p. | |

| Plasma half-life (t1/2) | C57BL/6 mice | 0.6 h | 3 mg/kg, i.p. | |

| Brain/plasma ratio | C57BL/6 mice | 0.3 | 3 mg/kg, i.p. | |

| Neurodegeneration Score Reduction (CA1) | C57BL/6 mice with status epilepticus | 91% | 5 mg/kg, i.p. at 1 and 12 h post-SE | |

| Neurodegeneration Score Reduction (CA3) | C57BL/6 mice with status epilepticus | 80% | 5 mg/kg, i.p. at 1 and 12 h post-SE | |

| Neurodegeneration Score Reduction (Hilus) | C57BL/6 mice with status epilepticus | 63% | 5 mg/kg, i.p. at 1 and 12 h post-SE |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human EP2 receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human EP2 receptor. Cells are homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Assay Setup: The binding assay is performed in a 96-well plate format in a final volume of 250 µL. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. This separates the bound from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Regression Analysis

Objective: To determine the mode of antagonism and the functional antagonist affinity (KB) of this compound.

Protocol:

-

Cell Culture: C6G glioma cells stably overexpressing the human EP2 receptor (C6G-EP2) are used.

-

cAMP Measurement: Intracellular cAMP levels are measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay.

-

Assay Procedure: C6G-EP2 cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle for 5-10 minutes.

-

Agonist Stimulation: Following pre-incubation, the cells are stimulated with increasing concentrations of the agonist PGE2 for 40 minutes to induce cAMP production.

-

Data Analysis: Dose-response curves for PGE2 in the presence of different concentrations of this compound are generated. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the molar concentration of the antagonist (this compound). The dose ratio is the ratio of the EC50 of PGE2 in the presence of the antagonist to the EC50 of PGE2 in the absence of the antagonist. A linear regression is fitted to the data. A slope of 1 indicates competitive antagonism. The x-intercept of the regression line provides the log KB value, from which the KB is calculated.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on PGE2-induced cancer cell proliferation.

Protocol:

-

Cell Culture: Human prostate cancer cells (PC3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Assay Setup: PC3 cells are seeded in 96-well plates at a density of approximately 1x105 cells/mL and allowed to attach overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing PGE2 (to stimulate proliferation) and varying concentrations of this compound (0.01-1 µM) or vehicle. The cells are incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the control (PGE2-stimulated cells without this compound).

Western Blot Analysis for COX-2 and EP2 Receptor Expression

Objective: To determine the protein expression levels of COX-2 and EP2 receptor in prostate cancer cell lines.

Protocol:

-

Cell Lysis: Human prostate cancer cell lines (e.g., DU145, LNCap, PC3) are grown to confluence, harvested, and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for COX-2 and the EP2 receptor. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the protein levels.

In Vivo Neuroprotection Study in a Mouse Model of Status Epilepticus

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of seizure-induced brain injury.

Protocol:

-

Animal Model: Status epilepticus (SE) is induced in adult male C57BL/6 mice by intraperitoneal (i.p.) injection of pilocarpine (e.g., 300-325 mg/kg). To reduce peripheral cholinergic effects, mice are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.).

-

Seizure Monitoring: The onset and severity of seizures are monitored and scored using a modified Racine scale.

-

Treatment: One hour after the termination of SE (which can be facilitated by the administration of diazepam), mice are treated with this compound (5 mg/kg, i.p.) or vehicle. A second dose is administered 12 hours later.

-

Tissue Collection and Analysis: Three days after the induction of SE, mice are euthanized, and their brains are collected. The brains are fixed, sectioned, and stained with a marker for neuronal degeneration (e.g., Fluoro-Jade B).

-

Quantification of Neurodegeneration: The extent of neuronal damage in different hippocampal subregions (CA1, CA3, and hilus) is quantified by counting the number of degenerating neurons. The neurodegeneration score in the this compound-treated group is compared to the vehicle-treated group.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of this compound in mice.

Protocol:

-

Animals: Adult male C57BL/6 mice are used for the study.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg. For bioavailability determination, a separate group of mice receives an intravenous (i.v.) dose.

-

Blood and Brain Tissue Collection: At various time points after drug administration, blood samples are collected via cardiac puncture or tail vein bleeding. Brain tissue is also collected.

-

Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

-

Quantification of this compound: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), plasma half-life (t1/2), and bioavailability (F%). The brain-to-plasma concentration ratio is also calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the EP2 receptor and the general workflows for the experimental protocols described above.

Caption: EP2 receptor signaling pathways modulated by this compound.

Caption: General experimental workflow for the characterization of this compound.

References

TG4-155: A Selective EP2 Receptor Antagonist for the Modulation of Neuroinflammatory Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. A key mediator in these inflammatory cascades is Prostaglandin E2 (PGE2), which exerts its effects through four G protein-coupled receptor subtypes (EP1-4). The EP2 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in modulating the activity of microglia, the resident immune cells of the central nervous system. This technical guide provides a comprehensive overview of TG4-155, a potent and selective antagonist of the EP2 receptor. We will delve into its mechanism of action, its role in neuroinflammatory signaling pathways, and its potential as a therapeutic agent. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.

Introduction to this compound

This compound is a small molecule, brain-penetrant antagonist of the Prostaglandin E2 receptor subtype 2 (EP2). It has demonstrated high potency and selectivity for the EP2 receptor, making it a valuable tool for investigating the role of this specific signaling pathway in various physiological and pathological processes, most notably in neuroinflammation.

Mechanism of Action: Targeting the PGE2-EP2 Signaling Axis

This compound functions as a competitive antagonist at the EP2 receptor. Prostaglandin E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2) during inflammatory conditions, normally binds to the EP2 receptor on the surface of cells like microglia. This binding activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). The activation of these pathways ultimately modulates the expression of a variety of pro- and anti-inflammatory genes. This compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby blocking this signaling cascade and attenuating the downstream inflammatory response.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| KB (EP2) | 2.4 nM | Human | Schild Regression | [1][2] |

| Ki (EP2) | 15 nM | Human | Radioligand Binding | [1] |

| KB (EP4) | 11.4 µM | Human | Schild Regression | [3] |

| Selectivity (EP4 vs EP2) | ~4750-fold | Human | Schild Regression | [1] |

| IC50 (5-HT2B) | 2.6 µM | - | Functional Assay | |

| IC50 (hERG) | 12 µM | Human | Functional Assay |

Table 2: In Vivo Efficacy of this compound in a Pilocarpine-Induced Status Epilepticus Mouse Model

| Parameter | Treatment | Outcome | Reference |

| Neurodegeneration Score (CA1) | This compound (5 mg/kg, i.p.) | 91% reduction | |

| Neurodegeneration Score (CA3) | This compound (5 mg/kg, i.p.) | 80% reduction | |

| Neurodegeneration Score (Hilus) | This compound (5 mg/kg, i.p.) | 63% reduction | |

| Plasma Half-life (t1/2) | This compound (3 mg/kg, i.p.) | 0.6 h | |

| Brain/Plasma Ratio | This compound (3 mg/kg, i.p.) | 0.3 |

Role in Neuroinflammation Pathways

The EP2 receptor is highly expressed on microglia and its activation by PGE2 is a key step in the neuroinflammatory cascade. Studies have shown that EP2 signaling in microglia can have complex and sometimes contradictory effects, both promoting and resolving inflammation depending on the context. However, in models of acute neuroinflammation, such as seizure-induced brain injury, antagonism of the EP2 receptor with this compound has been shown to be neuroprotective.

By blocking the EP2 receptor, this compound can attenuate the production of pro-inflammatory mediators by activated microglia, including:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, creating a positive feedback loop.

-

Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide, a potent inflammatory molecule.

-

Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).

Interestingly, EP2 signaling can also influence the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The net effect of this compound is a shift towards a less inflammatory microglial phenotype, thereby reducing neuronal damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and the investigation of its role in neuroinflammation.

In Vitro Assays

This assay is used to determine the ability of this compound to inhibit the production of cAMP following EP2 receptor activation.

-

Cell Line: C6 glioma cells overexpressing the human EP2 receptor (C6G-EP2).

-

Reagents:

-

PGE2 (agonist)

-

This compound (test compound)

-

TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

-

-

Procedure:

-

Seed C6G-EP2 cells into a 384-well white plate and culture overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare serial dilutions of PGE2 in assay buffer.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at room temperature.

-

Add varying concentrations of PGE2 to the wells to stimulate the EP2 receptor.

-

Incubate for 30-60 minutes at room temperature.

-

Add the cAMP detection reagents from the TR-FRET kit (Eu-cAMP tracer and ULight-anti-cAMP).

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET compatible plate reader (Excitation: 320-340 nm, Emission: 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 615 nm and determine the concentration of cAMP from a standard curve.

-

Schild regression is used to determine the nature of the antagonism (e.g., competitive) and to calculate the antagonist's equilibrium dissociation constant (KB).

-

Procedure:

-

Perform a series of agonist (PGE2) dose-response curves in the presence of several fixed concentrations of the antagonist (this compound).

-

Determine the EC50 value for the agonist in the absence and presence of each antagonist concentration.

-

Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (with antagonist) / EC50 (without antagonist).

-

Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2). A slope of 1 is indicative of competitive antagonism.

-

In Vivo Model of Neuroinflammation

This model is used to induce seizure activity that leads to significant neuroinflammation and neuronal damage, providing a platform to test the neuroprotective effects of this compound.

-

Animals: Adult male C57BL/6 mice.

-

Reagents:

-

Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

-

Pilocarpine hydrochloride (convulsant)

-

Diazepam (to terminate seizures)

-

This compound

-

-

Procedure:

-

Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine.

-

Administer pilocarpine hydrochloride (e.g., 270-300 mg/kg, i.p.) to induce seizures.

-

Monitor the mice for seizure activity using a Racine scale. SE is characterized by continuous seizure activity (stage 4-5) for at least 30 minutes.

-

Terminate SE after a defined period (e.g., 90 minutes) with an injection of diazepam (e.g., 10 mg/kg, i.p.).

-

Administer this compound or vehicle at desired time points post-SE induction (e.g., 1 and 12 hours).

-

Monitor the animals for survival, weight loss, and behavioral changes.

-

At the end of the experiment (e.g., 4 days post-SE), euthanize the animals and collect brain tissue for histological analysis.

-

-

Fluoro-Jade B Staining for Neurodegeneration:

-

Perfuse the animals with 4% paraformaldehyde and prepare 40 µm thick brain sections.

-

Mount the sections on gelatin-coated slides.

-

Immerse the slides in a basic alcohol solution (1% NaOH in 80% ethanol) for 5 minutes.

-

Rinse in 70% ethanol and then in distilled water.

-

Incubate in 0.06% potassium permanganate for 10 minutes.

-

Rinse in distilled water.

-

Stain with 0.0004% Fluoro-Jade B in 0.1% acetic acid for 20 minutes.

-

Rinse with distilled water, dry, and coverslip with a non-aqueous mounting medium.

-

Visualize degenerating neurons using a fluorescence microscope with a blue excitation filter.

-

-

Immunohistochemistry for Microgliosis (Iba1) and Astrogliosis (GFAP):

-

Use free-floating sections prepared as above.

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) diluted in blocking solution.

-

Wash sections in PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Wash sections in PBS.

-

Mount sections on slides and coverslip with a mounting medium containing DAPI.

-

Visualize and quantify the fluorescent signal using a confocal or fluorescence microscope.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic lead for neurological disorders with a significant neuroinflammatory component. Its high potency and selectivity for the EP2 receptor allow for the specific interrogation of this signaling pathway. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of EP2 receptor antagonism in neuroinflammation. Future studies should continue to investigate the downstream signaling pathways modulated by this compound and evaluate its efficacy in a broader range of neuroinflammatory and neurodegenerative disease models.

References

The Selectivity Profile of TG4-155: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of TG4-155, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The information presented herein is intended to support further research and drug development efforts targeting the EP2 receptor and its associated signaling pathways.

Core Data Presentation

The selectivity of this compound has been primarily characterized through its inhibitory activity against a panel of human prostanoid receptors. The following tables summarize the key quantitative data obtained from Schild regression analysis and radioligand binding assays.

Table 1: Antagonist Potency (KB values) of this compound at Human Prostanoid Receptors

| Receptor | Schild KB (nM) | Fold Selectivity vs. EP2 |

| EP2 | 1.3 - 2.4 [1] | - |

| DP1 | 34.5[1] | ~14-26 |

| EP1 | 2100 | >875 |

| EP3 | 10,000 | >4166 |

| EP4 | 11,400 | >4750 |

| FP | 10,000 | >4166 |

| IP | 1320 | >550 |

| TP | 910 | >379 |

KB values were determined using cell-based functional assays.

Table 2: Binding Affinity (Ki) of this compound for the Human EP2 Receptor

| Parameter | Value (nM) |

| Ki | 9.9 - 15 |

Ki value was determined by radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Schild Regression Analysis for Functional Antagonism

This protocol is used to determine the equilibrium dissociation constant (KB) of a competitive antagonist.

Objective: To quantify the potency and determine the mode of antagonism of this compound at the EP2 receptor.

Cell Line: Human prostate cancer cell line PC3, which endogenously expresses the EP2 receptor, or C6-glioma cells overexpressing the human EP2 receptor (C6G-EP2).

Materials:

-

PC3 or C6G-EP2 cells

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

This compound

-

EP2 receptor agonist (e.g., Butaprost or PGE2)

-

Assay buffer

-

cAMP assay kit

Procedure:

-

Cell Culture: Culture PC3 or C6G-EP2 cells in appropriate medium until they reach the desired confluency.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle for 5-10 minutes at 37°C.

-

Agonist Stimulation: Add increasing concentrations of an EP2 agonist (e.g., butaprost) to the wells and incubate for 40 minutes to induce cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit (e.g., TR-FRET based).

-

Data Analysis:

-

Construct dose-response curves for the agonist in the presence and absence of different concentrations of this compound.

-

Determine the EC50 value for the agonist from each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

-

Generate a Schild plot by plotting log(DR-1) versus the logarithm of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, from which the KB can be calculated (KB = 10-pA2). A slope of approximately 1 indicates competitive antagonism.

-

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a labeled ligand from its receptor.

Objective: To determine the affinity of this compound for the human EP2 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human EP2 receptor.

-

Radiolabeled ligand specific for the EP2 receptor (e.g., [3H]-PGE2).

-

Unlabeled this compound

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol is used to measure the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of the second messenger cyclic AMP (cAMP).

Objective: To assess the antagonist activity of this compound by measuring its ability to block agonist-induced cAMP production.

Cell Line: PC3 cells or other cells endogenously or recombinantly expressing the EP2 receptor.

Materials:

-

PC3 cells

-

Cell culture medium

-

This compound

-

EP2 receptor agonist (e.g., butaprost)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer

-

cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with a PDE inhibitor for a specified time to inhibit cAMP degradation.

-

Antagonist Incubation: Incubate the cells with various concentrations of this compound or vehicle for 5-10 minutes.

-

Agonist Stimulation: Add an EP2 agonist (e.g., butaprost) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a defined period (e.g., 40 minutes).

-

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the response induced by the agonist alone.

-

Plot the percentage of inhibition of the agonist response versus the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by this compound and the general workflow for its characterization.

References

TG4-155: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a G protein-coupled receptor (GPCR), EP2 is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration. This compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby modulating its downstream signaling cascades. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Antagonist Potency and Affinity of this compound

| Parameter | Value | Species/Cell Line | Comments |

| KB | 1.3 nM | PC3 cells | Determined by Schild regression analysis.[1] |

| KB | 2.4 nM | Human EP2-overexpressing cells | Determined by Schild regression analysis.[2][3][4][5] |

| Ki | 9.9 nM | N/A | |

| Ki | 15 nM | Human EP2 receptors | Determined by radioligand binding assay. |

| IC50 | 2.6 µM | Serotonin 5-HT2B receptor | Off-target activity. |

| IC50 | 12 µM | hERG | Off-target activity. |

Table 2: Selectivity Profile of this compound

| Receptor | Selectivity (fold vs. EP2) | KB Value |

| EP1 | >500-fold | N/A |

| EP3 | >1000-fold | N/A |

| EP4 | >1000-fold | 11.4 µM |

| FP | >1000-fold | N/A |

| IP | >500-fold | N/A |

| TP | >300-fold | N/A |

| DP1 | ~14-fold | N/A |

Core Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the EP2 receptor. The canonical downstream signaling pathway initiated by EP2 activation involves the Gαs protein, leading to the activation of adenylyl cyclase, which in turn synthesizes cyclic adenosine monophosphate (cAMP). This compound blocks this cascade by preventing the initial binding of PGE2.

PGE2-EP2-cAMP Signaling Pathway

Caption: this compound competitively antagonizes the EP2 receptor, inhibiting downstream cAMP signaling.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the EP2 receptor.

Materials:

-

Cell membranes expressing the human EP2 receptor.

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the EP2 receptor-expressing cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Antagonism

This protocol describes a common method to assess the functional antagonism of this compound on EP2 receptor signaling.

Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

-

Cells expressing the EP2 receptor (e.g., PC3 or C6 glioma cells).

-

EP2 agonist (e.g., Butaprost or PGE2).

-

This compound.

-

cAMP assay kit (e.g., TR-FRET based).

-

Cell culture medium.

Procedure:

-

Cell Seeding: Seed the EP2-expressing cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 5-10 minutes).

-

Agonist Stimulation: Add a fixed concentration of the EP2 agonist (e.g., Butaprost) to the wells and incubate for a specified time (e.g., 40 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of agonist-induced cAMP production.

Schild Regression Analysis for KB Determination

This analysis is used to determine the dissociation constant (KB) of a competitive antagonist.

Objective: To determine the KB of this compound and confirm its competitive antagonism at the EP2 receptor.

Procedure:

-

Agonist Dose-Response Curves: Generate dose-response curves for an EP2 agonist (e.g., Butaprost) in the absence and presence of several fixed concentrations of this compound.

-

EC50 Determination: Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each dose-response curve.

-

Dose Ratio Calculation: Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Schild Plot: Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

-

KB and Slope Determination: Perform a linear regression on the Schild plot. The x-intercept represents the negative logarithm of the KB value. A slope of approximately 1 is indicative of competitive antagonism.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation.

Objective: To determine the effect of this compound on PGE2-induced proliferation of cancer cells (e.g., PC3).

Materials:

-

PC3 cells.

-

PGE2.

-

This compound.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO).

-

96-well plate.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed PC3 cells in a 96-well plate.

-

Treatment: Treat the cells with PGE2 in the presence of varying concentrations of this compound or vehicle.

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the control group and plot cell viability against the concentration of this compound.

Western Blot for Inflammatory Markers in Microglia

This protocol can be used to investigate the effect of this compound on the expression of pro-inflammatory proteins in microglial cells.

Objective: To assess the ability of this compound to block the induced expression of inflammatory markers in microglia.

Materials:

-

Microglial cell line or primary microglia.

-

Stimulating agent (e.g., lipopolysaccharide, LPS).

-

This compound.

-

Lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies against inflammatory markers (e.g., COX-2, iNOS).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture microglial cells and treat them with a stimulating agent in the presence or absence of this compound.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against the inflammatory markers of interest, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Logical Workflow for Drug Discovery and Validation

The following diagram illustrates a typical workflow for identifying and validating a receptor antagonist like this compound.

Caption: A generalized workflow for the discovery and validation of a receptor antagonist.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

TG4-155: A Deep Dive into its Antagonism of Prostaglandin E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TG4-155, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It details the signaling pathways involved, experimental methodologies for its characterization, and key quantitative data, offering a valuable resource for researchers in pharmacology, oncology, and neuroscience.

Introduction to this compound and Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is coupled to a Gs protein and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in diverse processes including inflammation, cancer progression, and neuronal excitotoxicity.

This compound has emerged as a critical tool for elucidating the roles of the EP2 receptor. It is a brain-penetrant small molecule that acts as a competitive antagonist at the EP2 receptor, enabling the precise dissection of PGE2-mediated signaling in various experimental models.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with prostanoid receptors.

Table 1: Antagonist Potency of this compound at Human Prostanoid Receptors

| Receptor | Parameter | Value (nM) | Cell Line | Assay Type | Reference |

| EP2 | KB | 2.4 | C6G-EP2 | Schild Analysis (cAMP) | [1][2] |

| KB | 1.3 | PC3 | Schild Analysis (cAMP) | [3] | |

| IC50 | 2.4 | KB EP2 | Not Specified | [4] | |

| EP4 | KB | 11,400 (11.4 µM) | Not Specified | Not Specified | [5] |

| IC50 | 11.4 | KB EP4 | Not Specified | ||

| DP1 | KB | 34.5 | Not Specified | Not Specified | - |

| Other Prostanoid Receptors (EP1, EP3, FP, TP) | Selectivity | >500-fold vs EP2 | Various | Cell-based assays |

Table 2: Binding Affinity of this compound

| Receptor | Parameter | Value (nM) | Assay Type | Reference |

| Human EP2 | Ki | 15 | Radioligand Binding Assay | |

| Human EP2 | Ki | 9.9 | Not Specified |

Table 3: Functional Effects of this compound in Cellular Assays

| Effect | Agonist | This compound Concentration | Fold Shift in Agonist EC50 | Cell Line | Reference |

| Rightward shift in dose-response curve | PGE2 | 1 µM | 1,120 | C6G-EP2 | |

| Rightward shift in dose-response curve | Butaprost | 1 µM | 962 | C6G-EP2 | |

| Inhibition of cancer cell proliferation | PGE2 | 0.01 - 1 µM | Concentration-dependent suppression | PC3 |

Signaling Pathways

The interaction of this compound with the PGE2 signaling pathway is centered on the competitive antagonism of the EP2 receptor. The following diagrams illustrate the core signaling cascade and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

cAMP Accumulation Assay (TR-FRET)

This protocol is used to measure the inhibition of PGE2-induced cAMP production by this compound.

-

Cell Line: Human EP2-overexpressing C6 glioma (C6G-EP2) cells or HEK cells stably expressing the human EP2 receptor.

-

Reagents:

-

PGE2 or Butaprost (EP2 selective agonist)

-

This compound

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay kit.

-

-

Procedure:

-

Seed C6G-EP2 cells in a suitable multi-well plate and culture until they reach the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for 5-10 minutes at room temperature.

-

Add increasing concentrations of PGE2 or butaprost to the wells to stimulate the EP2 receptors.

-

Incubate for 40 minutes to allow for cAMP accumulation.

-

Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the TR-FRET assay kit.

-

The TR-FRET signal is inversely proportional to the cAMP concentration.

-

Schild Regression Analysis

This analysis is performed to determine the competitive nature of this compound antagonism and to calculate its KB value.

-

Procedure:

-

Perform a series of cAMP accumulation assays as described in section 4.1.

-

For each concentration of this compound used for pre-incubation, generate a full dose-response curve for the agonist (PGE2 or butaprost).

-

Determine the EC50 of the agonist in the absence and presence of each concentration of this compound.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression line gives the log KB value. A slope of 1 is indicative of competitive antagonism.

-

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell growth.

-

Cell Line: PC3 human prostate cancer cells.

-

Reagents:

-

PGE2

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed PC3 cells in a 96-well plate at a suitable density.

-

Treat the cells with various concentrations of PGE2 in the presence or absence of different concentrations of this compound (e.g., 0.01 - 1 µM).

-

Incubate the plates for 48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the EP2 receptor.

-

Preparation: Membranes from cells overexpressing the human EP2 receptor.

-

Radioligand: A radiolabeled ligand that binds to the EP2 receptor (e.g., [3H]-PGE2).

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Neuroprotection Assay

This protocol describes the evaluation of this compound's neuroprotective effects in a mouse model of status epilepticus.

-

Animal Model: Pilocarpine-induced status epilepticus (SE) in mice.

-

Treatment: this compound administered intraperitoneally (i.p.).

-

Procedure:

-

Induce status epilepticus in mice using pilocarpine.

-

After a defined period of SE, terminate the seizures with an anticonvulsant.

-

Administer this compound (e.g., 5 mg/kg, i.p.) at specific time points after SE termination (e.g., 1 and 12 hours).

-

After a set period of recovery, sacrifice the animals and prepare brain sections.

-

Perform histological analysis (e.g., Fluoro-Jade B staining) to quantify neuronal injury in specific brain regions like the hippocampus.

-

Compare the extent of neurodegeneration in this compound-treated mice to vehicle-treated controls.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the EP2 receptor. Its ability to competitively block PGE2-induced cAMP signaling has made it an invaluable tool for investigating the role of the EP2 receptor in a variety of disease models, including cancer and neurological disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies involving this compound and the broader field of prostaglandin signaling.

References

Unveiling the Neuroprotective Potential of TG4-155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG4-155 has emerged as a promising neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of neurological disorders. This technical guide provides a comprehensive overview of the core scientific data and methodologies related to the investigation of this compound's neuroprotective effects. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to understand, replicate, and build upon existing research. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has been identified as a key mediator of inflammatory processes within the central nervous system. Activation of the EP2 receptor is linked to a cascade of detrimental events, including the upregulation of pro-inflammatory cytokines, breakdown of the blood-brain barrier, and neuronal cell death. Consequently, the development of selective EP2 receptor antagonists represents a compelling therapeutic strategy for mitigating neuroinflammation and affording neuroprotection.

This compound is a potent and selective, brain-penetrant antagonist of the EP2 receptor.[1][2] Preclinical studies have demonstrated its ability to confer significant neuroprotection in models of seizure-induced neuronal injury. This guide delves into the fundamental pharmacology of this compound, its mechanism of action, and the experimental evidence supporting its neuroprotective efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| EP2 Receptor | ||||

| Ki | 9.9 nM | Human | Radioligand Binding Assay | [3] |

| KB | 2.4 nM | Human | Schild Regression Analysis | [4] |

| EP4 Receptor | ||||

| KB | 11.4 µM | Human | Schild Regression Analysis | |

| Selectivity | ||||

| EP4/EP2 KB Ratio | >4750-fold | Human | - |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Treatment Protocol | Endpoint Assessed | Result | Reference |

| Pilocarpine-induced Status Epilepticus (Mouse) | This compound administered 1 hour after seizure termination | Neuronal injury in the hippocampus | Significantly reduced neurodegeneration |

Mechanism of Action: EP2 Receptor Antagonism

This compound exerts its neuroprotective effects by competitively antagonizing the EP2 receptor. In pathological conditions such as prolonged seizures, the production of PGE2 is elevated. PGE2 binds to the EP2 receptor on various brain cells, including microglia and neurons, initiating downstream signaling cascades that contribute to neuroinflammation and neuronal damage.

Signaling Pathways

The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP can activate two distinct downstream pathways: the Protein Kinase A (PKA) pathway, which is often associated with neuroprotective effects in acute excitotoxicity, and the Exchange Protein Activated by cAMP (Epac) pathway, which is implicated in pro-inflammatory responses in microglia. By blocking the initial binding of PGE2, this compound prevents the activation of these downstream cascades, thereby mitigating the neuroinflammatory response.

Figure 1. this compound Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

In Vitro Characterization

This assay is used to determine the functional antagonism of the EP2 receptor by this compound.

-

Cell Line: C6 glioma cells stably overexpressing the human EP2 receptor (C6G-EP2).

-

Assay Principle: Measurement of intracellular cAMP levels in response to an EP2 agonist, with and without the presence of this compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.

-

Protocol:

-

Seed C6G-EP2 cells in a suitable multi-well plate and culture overnight.

-

Incubate the cells with varying concentrations of this compound or vehicle for 5-10 minutes at room temperature.

-

Add increasing concentrations of an EP2 agonist, such as PGE2 or butaprost.

-

Incubate for 40 minutes to allow for cAMP production.

-

Lyse the cells and measure cAMP levels using a commercially available TR-FRET cAMP assay kit, following the manufacturer's instructions.

-

Data are normalized to the maximum response induced by the agonist alone.

-

This analysis is performed to determine the equilibrium dissociation constant (KB) and the nature of the antagonism (competitive vs. non-competitive).

-

Methodology:

-

Generate dose-response curves for an EP2 agonist (e.g., PGE2) in the absence and presence of at least three different concentrations of this compound.

-

Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2 value).

-

A slope that is not significantly different from 1.0 indicates competitive antagonism.

-

Figure 2. Schild Regression Analysis Workflow.

In Vivo Neuroprotection Model

This model is used to induce seizure activity that leads to neurodegeneration, mimicking aspects of temporal lobe epilepsy.

-

Animals: Adult male mice (specific strain, e.g., C57BL/6).

-

Procedure:

-

Administer a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

-

30 minutes later, inject pilocarpine hydrochloride (e.g., 300-320 mg/kg, i.p.) to induce seizures.

-

Monitor seizure activity and score using a modified Racine scale. Status epilepticus (SE) is defined as continuous seizure activity (Racine stage 4/5) for a defined period (e.g., 1 hour).

-

Terminate SE at a predetermined time (e.g., 1 hour after onset) with an anticonvulsant such as diazepam (10 mg/kg, i.p.).

-

Administer this compound or vehicle at a specified time point after SE termination (e.g., 1 hour).

-

House animals with access to food and water and monitor for recovery.

-

-

Method: Fluoro-Jade staining is a common method for labeling degenerating neurons.

-

Procedure:

-

At a predetermined time point after SE (e.g., 24 hours), euthanize the mice and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brains and post-fix overnight.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains on a cryostat (e.g., 30 µm coronal sections).

-

Mount sections on slides and perform Fluoro-Jade staining according to the manufacturer's protocol.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Image sections using a fluorescence microscope.

-

Quantify the number of Fluoro-Jade positive cells in specific hippocampal subfields (e.g., CA1, CA3, and hilus).

-

Conclusion and Future Directions

The data presented in this technical guide strongly support the neuroprotective effects of this compound, mediated through its potent and selective antagonism of the EP2 receptor. The detailed experimental protocols provide a framework for the continued investigation of this and similar compounds. Future research should focus on evaluating the therapeutic window of this compound in various models of neurodegeneration, exploring its long-term effects on cognitive function, and further elucidating the specific downstream signaling pathways involved in its neuroprotective action. While no clinical trials have been conducted to date, the robust preclinical data warrant further investigation into the translational potential of this compound as a novel therapeutic for inflammation-related brain injuries.

References

Understanding the Pharmacokinetics of TG4-155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG4-155 is a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2). As a brain-penetrant small molecule, it holds promise for therapeutic intervention in a variety of central nervous system disorders and other inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, and mechanism of action. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been implicated in neuroinflammation, cancer progression, and other inflammatory diseases. This compound has emerged as a highly selective antagonist for the EP2 receptor, making it a valuable tool for studying the role of this receptor in disease and a potential therapeutic candidate. This document outlines the pharmacokinetic profile of this compound and the experimental methodologies used to elucidate its properties.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in preclinical studies, primarily in mouse models. The key parameters are summarized in the table below.

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 61% | C57BL/6 Mice | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [1][2] |

| Plasma Half-life (t1/2) | 0.6 hours | C57BL/6 Mice | Intraperitoneal (i.p.) | [1][2] |

| Brain/Plasma Ratio | 0.3 | C57BL/6 Mice | Not Specified | [1] |

Note: While the available data provides a good initial understanding of this compound's pharmacokinetics, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Specifically, detailed information on the metabolic pathways and excretion routes is not yet publicly available.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the EP2 receptor. The binding of PGE2 to the EP2 receptor typically activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades. By competitively binding to the EP2 receptor, this compound blocks this signaling pathway, thereby inhibiting the biological effects of PGE2.

The following diagram illustrates the EP2 signaling pathway and the inhibitory action of this compound.

Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacokinetic analysis of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a general procedure for determining the pharmacokinetic profile of a test compound, such as this compound, in mice following intraperitoneal administration.

Materials:

-

This compound

-

Vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline)

-

C57BL/6 mice (8-12 weeks old)

-

Syringes and needles for injection

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Drug Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. On the day of the experiment, dilute the stock solution with the appropriate vehicle to the desired final concentration for injection.

-

Animal Dosing: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment. Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-injection. Blood can be collected via a suitable method, such as retro-orbital or submandibular bleeding.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life, bioavailability (by comparing with intravenous administration data), and volume of distribution.

The following diagram outlines the workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an In Vivo Pharmacokinetic Study.

In Vitro cAMP Assay

This protocol describes a general procedure for assessing the antagonist activity of this compound at the EP2 receptor using a cell-based cAMP assay.

Materials:

-

Cells expressing the human EP2 receptor (e.g., PC3 or C6G cells)

-

Cell culture medium and supplements

-

This compound

-

EP2 receptor agonist (e.g., butaprost)

-

cAMP assay kit (e.g., TR-FRET based)

-

Plate reader

Procedure:

-

Cell Culture: Culture the EP2-expressing cells under standard conditions.

-

Cell Plating: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the EP2 agonist, butaprost, to the wells to stimulate cAMP production.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Conclusion

This compound is a potent and selective EP2 receptor antagonist with demonstrated brain penetrance and a relatively short plasma half-life in mice. Its pharmacokinetic profile makes it a valuable research tool for investigating the role of the EP2 receptor in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for further in-depth studies on the pharmacokinetics and pharmacodynamics of this compound. Future research should focus on a more comprehensive characterization of its ADME properties, including its metabolic fate and excretion pathways, to support its potential development as a therapeutic agent.

References

TG4-155: A Technical Guide to its Brain Penetrance and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG4-155 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a brain-penetrant compound, this compound holds significant promise for the investigation and potential treatment of neurological disorders where neuroinflammation plays a critical role. This technical guide provides an in-depth overview of the brain penetrance, distribution, and underlying signaling pathways of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic and In Vitro Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacokinetic properties and in vitro potency.

Table 1: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice

| Parameter | Value | Administration Route | Reference |

| Brain/Plasma Ratio | 0.3 | Intraperitoneal (i.p.) | [1][2] |

| Plasma Half-life (t½) | 0.6 hours | Intraperitoneal (i.p.) | [1][2] |

| Bioavailability | 61% | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [1] |

Table 2: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value (nM) | Species | Reference |

| EP2 Receptor | KB | 2.4 | Human | |

| EP2 Receptor | Ki | 9.9 | Human | |

| EP4 Receptor | KB | 11,400 | Human |

Experimental Protocols